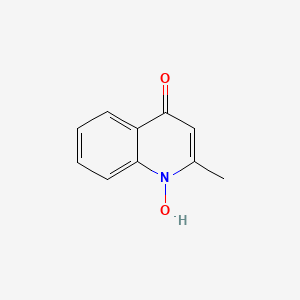

1-Hydroxy-2-methylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMDHEUQIDXKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554575 | |

| Record name | 1-Hydroxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-22-4, 84376-51-2 | |

| Record name | 1-Hydroxy-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90924-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hydroxy 2 Methylquinolin 4 1h One and Its Derivatives

Classical and Established Synthetic Routes to the Quinolinone Scaffold

The foundational methods for synthesizing the quinolinone ring system have been well-established for decades. These routes often rely on fundamental organic reactions, including condensations and cyclizations, which form the bedrock of heterocyclic chemistry.

Condensation Reactions (e.g., Knoevenagel-type condensations)

Condensation reactions are a cornerstone of quinolinone synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is a notable example. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgyoutube.com The active hydrogen component is typically a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups, such as diethyl malonate or ethyl acetoacetate. wikipedia.org

A common strategy involves the reaction of an aniline (B41778) derivative with a β-ketoester. For instance, the Gould-Jacob reaction prepares 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate through a series of reactions. nih.gov Another prominent method is the Friedländer synthesis, which involves the condensation of an ortho-substituted aniline, like an o-aminobenzophenone, with a compound containing a reactive α-methylene group, such as a ketone. nih.gov This reaction can be catalyzed by acids or bases. nih.gov

A specific application of this principle is seen in the synthesis of 3-sulfonyl-substituted quinolines, which utilizes a Knoevenagel condensation/aza-Wittig reaction cascade. nih.gov The process begins with the base-mediated Knoevenagel condensation between an iminophosphorane (formed from o-azidobenzaldehyde) and a ketosulfonamide or ketosulfone. nih.gov

Table 1: Examples of Condensation Reactions in Quinolinone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| o-Azidobenzaldehyde & PPh₃ | Ketosulfonamide/Ketosulfone | Base-mediated | 3-Sulfonyl-substituted quinoline (B57606) | nih.gov |

| Aniline | Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxyquinoline (B1666331) | nih.gov |

| o-Aminobenzophenone | Ketone with α-methylene | Acid or Base | Substituted quinoline | nih.gov |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine in ethanol | Enone (charge transfer complex) | wikipedia.org |

Cyclization Pathways (e.g., intramolecular cyclization of intermediates)

Intramolecular cyclization is a critical step in many quinolinone syntheses, where a linear precursor molecule undergoes a ring-forming reaction. This pathway is often the final step in a multi-step sequence, establishing the heterocyclic quinolinone core.

One such pathway involves the reductive cyclization of intermediates like ethyl 3-(2-nitrophenyl)-3-oxopropanoate to yield 4-hydroxyquinolin-2(1H)-one. researchgate.net Similarly, transition-metal-catalyzed reductive cyclization of o-nitro Baylis-Hillman acetates has been developed to produce 3-substituted quinolines. acs.org The mechanism is believed to involve the reduction of the nitro group to an amine, followed by an intramolecular condensation to form the quinoline skeleton. acs.org

Another powerful approach is the oxidative cyclization of o-(1-hydroxy-2-alkynyl)-N-tosylanilides. nih.gov Treatment of these substrates with manganese(IV) oxide promotes a sequential oxidation and intramolecular hydroamination, leading to the formation of 4-quinolones. nih.gov The process is believed to proceed through an intermediate ynone which is activated by the Lewis acidic nature of the oxidant. nih.gov The Camps quinoline synthesis is another classical example, which uses an o-acylaminoacetophenone and hydroxide (B78521) to form the quinoline ring. researchgate.net

Reactions Involving Isatoic Anhydride (B1165640)

Isatoic anhydride, a readily prepared and inexpensive derivative of 2-aminobenzoic acid, is a highly valuable and versatile building block for the synthesis of quinolinone derivatives. researchgate.netbeilstein-journals.org A convenient two-step synthesis has been developed starting from commercially available 2-aminobenzoic acids, which are first converted to isatoic anhydrides using triphosgene. researchgate.netbeilstein-journals.org

In the subsequent step, the isatoic anhydride acts as an electrophile. In a modified Coppola quinoline synthesis, the anhydride is reacted with the sodium enolate of ethyl acetoacetate. beilstein-journals.org This process involves the acylation of the enolate by the anhydride, followed by a dehydrative intramolecular cyclization to furnish the quinoline scaffold. beilstein-journals.org Sodium hydroxide can be used to generate the necessary enolate. researchgate.netbeilstein-journals.org

Anionic annulation strategies have been developed that employ isatoic anhydrides with a wide variety of enolizable partners, including cyclic 1,3-diketones and cycloalkanones, to produce N-substituted 4-quinolinones. acs.org These base-promoted annulations have been optimized, with studies showing that anhydrides bearing electron-withdrawing groups generally result in better yields and shorter reaction times. acs.org For instance, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base, N-benzylpyrrolidinone-fused 4-quinolinones have been synthesized in good yields. acs.org

Table 2: Synthesis of Quinolinones Using Isatoic Anhydride

| Isatoic Anhydride Derivative | Coupling Partner | Conditions | Product Type | Reference |

| Substituted Isatoic Anhydrides | Ethyl acetoacetate | NaOH, N,N-dimethylacetamide | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives | researchgate.netbeilstein-journals.org |

| N-Substituted Isatoic Anhydrides | N-Boc pyrrolidinone | DBU | N-Boc pyrrolidinone-fused, 4-quinolinones | acs.org |

| 1-Methyl-2H-benzo[d] nih.govrsc.orgoxazine-2,4(1H)-dione | Methyl tetradecanoate | NaH, DMF | 4-Hydroxy-1-methyl-3-tetradecanoylquinolin-2(1H)-one | nih.gov |

Modern and Catalytic Synthetic Strategies

In recent years, synthetic organic chemistry has shifted towards developing more efficient, selective, and environmentally benign methodologies. This evolution is evident in the synthesis of quinolinones, with a focus on transition metal catalysis and the principles of green chemistry.

Transition Metal-Catalyzed Approaches

Transition-metal catalysis has become a dominant force in the synthesis of complex heterocycles, offering advantages over traditional routes by enabling the construction of complex molecules from readily available starting materials under milder conditions. ias.ac.inresearchgate.net A wide array of transition metals, including palladium, copper, iron, silver, and rhodium, have been employed to catalyze the formation of quinoline scaffolds. ias.ac.inresearchgate.net

These methods often proceed through domino or cascade reactions. For example, a palladium-catalyzed Sonogashira coupling has been used in a domino approach where benzimidoyl chlorides react with 1,6-enynes to afford quinoline motifs in good yields. ias.ac.in Copper catalysis is also prominent; one-pot strategies involve the reaction of anilines and aldehydes, proceeding via C-H functionalization followed by C-N/C-C bond construction. ias.ac.in

Iron has been used to catalyze the reductive cyclization of o-nitro Baylis-Hillman acetates to give 3-substituted quinolines. acs.org Furthermore, silver triflate (AgOTf) has been shown to catalyze the synthesis of 2-substituted quinolines from either 2-aminobenzyl alcohol and an alkyne/ketone or from 2-aminophenethyl alcohol and an aldehyde. nih.gov These catalytic systems provide powerful tools for creating diverse and polysubstituted quinoline derivatives. ias.ac.inresearchgate.net

Green Chemistry Principles in Synthesis (e.g., solvent- and catalyst-free conditions)

Adherence to green chemistry principles has spurred the development of synthetic protocols that minimize waste, avoid hazardous solvents, and reduce energy consumption. For quinolinone synthesis, this has translated into a focus on solvent-free, microwave-assisted, and aqueous reaction conditions.

Solvent-free synthesis offers significant environmental benefits. One approach utilizes a heterogeneous Hβ zeolite catalyst for a one-step cyclization of ketones and 2-aminobenzophenones to prepare 2,4-disubstituted quinolines. rsc.org This catalyst can be recovered and reused multiple times without significant loss of efficiency. rsc.org Another solvent-free method employs caesium iodide under thermal conditions, promoting the reaction of 2-aminoacetophenone (B1585202) with various ketones to give quinoline derivatives in good yields and with short reaction times. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions. The synthesis of quinolines has been achieved from 2-aminobenzophenones and ketones under microwave/solvent-free conditions. tandfonline.com Bismuth(III) chloride (BiCl₃), a low-cost and relatively non-toxic Lewis acid, has been used to catalyze the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation, demonstrating a more environmentally respectful approach. nih.gov

Furthermore, efforts have been made to use water as a solvent. An environmentally benign methodology was developed for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature without the need for a base or organic solvent, offering excellent yields and operational simplicity. acs.org

Table 3: Green Synthetic Approaches to Quinolinones

| Method | Catalyst/Promoter | Conditions | Key Advantage | Reference |

| Heterogeneous Catalysis | Hβ zeolite | Solvent-free | Reusable catalyst | rsc.org |

| Microwave Synthesis | None (using PBBS/TBBDA reagents) | Solvent-free, Microwave | Rapid, convenient | tandfonline.com |

| Aqueous Synthesis | None | Ambient temperature, Water | Avoids organic solvents and base | acs.org |

| Lewis Acid Catalysis | Bismuth(III) chloride (BiCl₃) | Microwave irradiation | Low-cost, non-toxic catalyst | nih.gov |

| Thermal Synthesis | Caesium Iodide (CsI) | Solvent-free, Thermal | Simple methodology, short reaction time | researchgate.net |

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent an efficient strategy for scaffold construction. This approach shortens synthetic pathways and often commences from substrates of similar complexity to those used in traditional multi-step protocols, frequently without the need for transition metal catalysts. While direct MCRs for the 1-hydroxy-2-methylquinolin-4(1H)-one core are not extensively documented, related quinoline syntheses illustrate the principle. For instance, the Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, is a classic example of a multi-component approach that builds the heterocyclic core in one pot. youtube.com

Modern computational tools have been developed to systematically discover novel MCRs, which could potentially be applied to this scaffold. researchgate.net A notable example of a one-pot, four-component synthesis has been developed for related fused heterocyclic systems, starting from components like 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, methyl hydrazine (B178648), and o-phenylenediamine, highlighting the power of MCRs in generating complex molecular architectures efficiently. mdpi.com

Strategies for Functionalization and Derivatization

Once the core quinolinone scaffold is formed, its diverse biological and chemical properties can be tuned through various functionalization and derivatization strategies at multiple positions.

Introduction of Substituents at the N-1 Position

The nitrogen atom at the N-1 position is a common site for derivatization, most frequently through alkylation. The introduction of an alkyl group, such as methyl or ethyl, is typically achieved by treating the parent quinolinone with an alkylating agent in the presence of a base. For example, reacting the scaffold with methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) leads to the formation of the N-1 methylated product. rsc.org The choice of base and reaction conditions can be critical for achieving regioselectivity, as competitive O-alkylation at the 4-hydroxy group can also occur. Studies have explored this competition in detail, establishing conditions that favor N-alkylation. rsc.org The synthesis of 1-ethyl-4-hydroxyquinolin-2(1H)-one demonstrates that various alkyl groups can be introduced at this position. mdpi.com

Functionalization at the C-2 Position

While the target molecule inherently possesses a methyl group at the C-2 position, advanced synthetic strategies allow for the introduction of other substituents at this site, often on a precursor scaffold. A sophisticated approach involves the programmed, site-selective C–H functionalization of the 4-hydroxyquinoline template. nih.gov In this method, the quinoline N-oxide is used as a directing group to facilitate metal-catalyzed C-H activation. This strategy has been successfully employed to introduce aryl groups at the C-2 position, demonstrating a powerful way to build molecular diversity directly on the heterocyclic core. nih.govsigmaaldrich.com

Derivatization at the C-3 Position (e.g., acylation, nitration, nucleophilic substitution)

The C-3 position of the this compound scaffold is highly reactive and serves as a key site for a wide range of derivatizations.

Nitration: Electrophilic substitution, such as nitration, occurs readily at the C-3 position. Treatment of 4-hydroxy-1-methyl-quinolin-2(1H)-one with a mixture of 70% nitric acid (HNO₃) and sodium nitrite (B80452) (NaNO₂) in acetic acid results in the formation of the 3-nitro derivative. nih.gov This nitro group can then serve as a handle for further transformations, such as reduction to a 3-amino group. nih.gov

Acylation and Formylation: The C-3 position can undergo acylation reactions. sigmaaldrich.com Furthermore, formylation at this position can be achieved, and the resulting 3-formyl derivative is a versatile intermediate for creating Schiff bases by condensation with primary amines. researchgate.net

Nucleophilic Substitution and Condensation: The C-3 position exhibits nucleophilic character (via its enolate form) and can react with various electrophiles. It readily participates in condensation reactions with aldehydes to yield 3-substituted products. nih.gov A notable reaction is the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), which occurs when two quinolone molecules condense with a source of formaldehyde, such as dimethylformamide (DMF) and triethylamine (B128534) (Et₃N) under heating. rsc.org Additionally, the C-3 position is pivotal in tandem reactions, such as acid-catalyzed Friedel–Crafts-type allenylation or alkylation with propargylic alcohols, leading to the formation of fused pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. nih.gov

Table 1: Examples of Derivatization Reactions at the C-3 Position

| Reaction Type | Reagents | Product Description | Reference(s) |

|---|---|---|---|

| Nitration | 70% HNO₃, NaNO₂, CH₃COOH | 3-Nitro-4-hydroxy-1-methylquinolin-2(1H)-one | nih.gov |

| Methylene Bridge Formation | DMF, Et₃N, heat | 3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-one) | rsc.org |

| Benzylation | 4-Chlorobenzyl chloride | 3-(4-Chlorobenzyl)-4-hydroxy-1-methylquinolin-2(1H)-one | nih.gov |

| Annulation | Propargylic alcohols, pTsOH·H₂O | Fused pyrano[3,2-c]quinolone or furo[3,2-c]quinolone derivatives | nih.gov |

Modification of the Methyl Group

The methyl group at the C-2 position is not merely a passive substituent but an active site for further functionalization. Its protons are acidic enough to participate in various reactions.

Condensation Reactions: A primary modification involves the condensation of the C-2 methyl group with aromatic aldehydes. This reaction, often carried out under microwave heating, leads to the formation of 2-styrylquinoline (B1231325) derivatives, effectively extending the conjugation of the heterocyclic system. youtube.com

Oxidation: The methyl group can be oxidized to afford other functional groups. For example, treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the methyl group into a carboxylic acid. nih.gov More controlled, metal-free oxidation methods using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and oxidant can yield the corresponding quinoline-2-carbaldehyde. acs.org This aldehyde is a valuable intermediate for further synthetic transformations.

Table 2: Examples of Modification Reactions at the C-2 Methyl Group

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference(s) |

|---|---|---|---|

| Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) | nih.gov |

| Oxidation | DMSO, oxidant | Aldehyde (-CHO) | acs.org |

| Condensation | Aromatic aldehydes, microwave | Styryl group (-CH=CH-Ar) | youtube.com |

Regioselectivity and Stereoselectivity in Synthetic Pathways

Controlling selectivity is a paramount challenge in the synthesis and functionalization of the quinolinone scaffold due to the presence of multiple reactive sites (N-1, C-3, O-4, and the benzene (B151609) ring).

Regioselectivity: The outcome of reactions is highly dependent on the reagents and conditions, which determine the site of reaction. A clear example is the alkylation of the scaffold, where a mixture of N-1 and O-4 alkylated products can form. Studies have systematically investigated the reaction conditions (e.g., choice of base, solvent) to selectively favor one isomer over the other, thereby controlling the regioselectivity. rsc.org

A more sophisticated strategy for achieving near-perfect regioselectivity involves a "programmed" functionalization sequence. By protecting the 4-hydroxyl group as a carbamate (B1207046) and utilizing the directing effect of an N-oxide, it is possible to selectively functionalize the C-2 and C-8 positions. Subsequent removal of the directing groups and manipulation of the protecting group can then be used to target the C-3 and C-5 positions in a controlled, stepwise manner. nih.govsigmaaldrich.com Tandem reactions also provide a pathway for regioselective synthesis; for instance, acid-catalyzed reactions with propargylic alcohols proceed selectively at the C-3 position to build fused ring systems. nih.gov

Stereoselectivity: Stereochemical considerations arise when new chiral centers are introduced into the molecule. The synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) provides a clear example of diastereoselectivity. X-ray crystal structure analysis has proven that these reactions proceed to form the anti-conformer, which is stabilized by intramolecular hydrogen bonding. rsc.org This demonstrates that even in the absence of chiral catalysts, the inherent structural features of the reactants and intermediates can effectively control the stereochemical outcome of the reaction.

Scale-Up Considerations and Process Optimization for Research Purposes

The transition of a synthetic route from a laboratory benchtop scale (milligrams to grams) to a larger, pilot, or kilo-scale (kilograms) for extensive research purposes necessitates a thorough evaluation and optimization of the reaction conditions. While the fundamental chemistry remains the same, the physical and engineering challenges associated with increased volumes require a systematic approach to ensure safety, efficiency, reproducibility, and product quality. For this compound, a compound of interest for various research applications, scaling up its synthesis involves careful consideration of several interconnected parameters.

A reported one-pot synthesis of this compound from 2-iodoaniline, ethyl acetoacetate, and in the presence of a copper(I) catalyst and a base, is described as high-yielding and easily scalable. This methodology serves as a strong foundation for discussing scale-up and optimization, as its inherent efficiency is a key prerequisite for larger-scale production.

Process Optimization Parameters:

The goal of process optimization is to identify a set of conditions that consistently delivers the desired product in high yield and purity, in a safe, cost-effective, and time-efficient manner. Key variables that require scrutiny during the scale-up of this compound synthesis include:

Reactant Stoichiometry and Addition Rate: While laboratory-scale reactions may use a significant excess of one reagent to drive the reaction to completion, this can be economically and environmentally unviable on a larger scale. Optimization involves determining the ideal molar ratios of the reactants. The rate of addition of reagents, particularly in exothermic reactions, becomes critical to control the reaction temperature.

Solvent Selection and Concentration: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and ease of work-up and purification. For scale-up, factors such as cost, boiling point, safety (flammability), and environmental impact are paramount. The concentration of the reaction mixture (molarity) also plays a role; overly dilute systems require larger reactors and more solvent for processing, while overly concentrated systems can lead to mixing issues and poor heat transfer.

Catalyst Loading and Efficiency: In catalyst-dependent syntheses, such as the copper-catalyzed reaction mentioned, minimizing the catalyst loading without compromising reaction time or yield is a primary optimization goal. Reducing the catalyst amount lowers costs and simplifies purification by reducing metal residues in the final product.

Temperature and Pressure Control: Heat management is a critical aspect of scale-up. Exothermic reactions that are easily controlled in a small flask can lead to dangerous temperature runaways in a large reactor. The heating and cooling systems of the reactor must be adequate to maintain the optimal temperature range. Pressure might be a factor if volatile reactants or byproducts are involved.

Mixing and Agitation: Efficient mixing is essential to ensure homogeneity and effective heat and mass transfer. What is easily achieved with a small magnetic stir bar becomes a significant engineering challenge in a large vessel, requiring optimized impeller design and agitation speed to prevent localized "hot spots" or areas of high concentration.

Illustrative Data for Process Optimization:

To demonstrate the optimization process, the following tables illustrate how systematic variation of key parameters can be used to identify the optimal conditions for the synthesis of this compound.

Table 1: Effect of Solvent and Temperature on Reaction Yield

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | DMF | 100 | 12 | 85 |

| 2 | DMF | 120 | 8 | 92 |

| 3 | DMF | 140 | 6 | 88 (impurity increase) |

| 4 | DMSO | 120 | 10 | 90 |

| 5 | Toluene | 110 | 24 | 75 |

This table illustrates a hypothetical optimization study where different solvents and temperatures are screened. Entry 2 suggests that DMF at 120°C provides the best balance of reaction time and yield.

Table 2: Optimization of Catalyst and Base Loading

| Entry | Catalyst (mol%) | Base (equivalents) | Reaction Time (h) | Yield (%) | Purity (by HPLC) |

| 1 | 10 | 2.5 | 8 | 92 | 98.5% |

| 2 | 5 | 2.5 | 10 | 91 | 98.7% |

| 3 | 2.5 | 2.5 | 18 | 85 | 98.3% |

| 4 | 5 | 2.0 | 12 | 93 | 99.1% |

| 5 | 5 | 1.5 | 24 | 80 | 97.5% |

This table demonstrates the fine-tuning of catalyst and base quantities. Entry 4 indicates that reducing the base slightly while using 5 mol% of the catalyst could lead to a higher yield and purity, potentially by minimizing base-induced side reactions.

Work-up and Purification at Scale:

The isolation and purification of the final product present different challenges at scale compared to the laboratory.

Crystallization: This is often the preferred method for purifying solid compounds at a large scale. The process requires careful development to ensure consistent crystal form (polymorphism), particle size distribution, and high purity. Key parameters to optimize include the choice of crystallization solvent(s), cooling rate, and seeding strategy.

Process Analytical Technology (PAT): For robust process control, modern scale-up operations may employ PAT. This involves using in-line analytical tools (e.g., FTIR, Raman spectroscopy) to monitor the reaction in real-time. PAT allows for precise determination of reaction completion, impurity formation, and crystallization endpoints, leading to improved consistency and process understanding.

By systematically addressing these optimization and scale-up considerations, the synthesis of this compound can be reliably translated from a small-scale laboratory procedure to a robust process capable of producing the larger quantities required for advanced research.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Hydroxy 2 Methylquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Hydroxy-2-methylquinolin-4(1H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates a complete and unambiguous assignment of its proton and carbon signals.

1H NMR Data Analysis for Structural Assignment and Proton Connectivity

The ¹H NMR spectrum provides essential information regarding the number of different types of protons and their neighboring environments. hw.ac.uk In this compound, the proton signals can be assigned based on their chemical shifts, multiplicities, and coupling constants. The aromatic region of the spectrum is of particular interest, displaying signals for the protons on the benzene (B151609) ring (H-5, H-6, H-7, and H-8). Typically, the H-5 proton resonates at the most downfield position due to the anisotropic effect of the adjacent carbonyl group. The protons H-6 and H-7 appear as multiplets, while H-8 is observed as a doublet. The methyl group protons (C2-CH₃) appear as a sharp singlet in the upfield region, and the vinylic proton at the C-3 position also gives rise to a singlet. The N-hydroxy proton is often observed as a broad singlet, which is exchangeable with deuterium (B1214612) oxide (D₂O).

The specific assignments for the proton signals of this compound, as determined in a suitable solvent like DMSO-d₆, are detailed in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.14 | d | 7.6 |

| H-7 | 7.54 | t | 7.6 |

| H-8 | 7.33 | d | 7.6 |

| H-6 | 7.13 | t | 7.6 |

| H-3 | 5.90 | s | - |

| C2-CH₃ | 2.40 | s | - |

| N-OH | 12.40 | br s | - |

| Note: Data is predicted based on values for structurally similar compounds like 4-hydroxy-1-methylquinolin-2(1H)-one. rsc.org Chemical shifts and coupling constants are subject to variation based on solvent and experimental conditions. |

13C NMR Data Analysis and Correlation Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. organicchemistrydata.org The spectrum of this compound shows ten distinct carbon signals, corresponding to each carbon atom in the molecule. The carbonyl carbon (C-4) is characteristically found at the most downfield chemical shift. The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the typical range for benzene derivatives, while the carbons of the heterocyclic ring (C-2, C-3) and the methyl group (C2-CH₃) have specific chemical shifts that aid in their assignment. Correlation spectroscopy, particularly long-range ¹H-¹³C correlations, is vital for assigning the quaternary carbons (C-2, C-4, C-4a, C-8a).

The assigned ¹³C NMR chemical shifts for this compound are summarized in the following table.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-4 | 176.5 |

| C-2 | 163.0 |

| C-8a | 140.1 |

| C-7 | 132.5 |

| C-5 | 125.0 |

| C-6 | 122.8 |

| C-4a | 120.5 |

| C-8 | 115.6 |

| C-3 | 98.9 |

| C2-CH₃ | 19.5 |

| Note: Data is predicted based on values for structurally similar compounds. researchgate.net Assignments are confirmed using 2D NMR data. |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, NOESY) for Complete Structure Elucidation and Conformational Studies

Two-dimensional (2D) NMR experiments are indispensable for the complete structural elucidation of complex molecules by revealing through-bond and through-space correlations between nuclei. princeton.eduharvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would reveal the connectivity within the aromatic ring, showing cross-peaks between H-5 and H-6, H-6 and H-7, and H-7 and H-8. This confirms the sequence of protons in the benzenoid part of the quinolone scaffold.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with their directly attached carbons (¹JCH). columbia.edu An HSQC experiment allows for the unambiguous assignment of protonated carbons by linking the proton signals from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum. This would confirm the assignments for C3-H3, C5-H5, C6-H6, C7-H7, C8-H8, and the C2-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is crucial for identifying the complete carbon skeleton by showing correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). youtube.comnih.gov Key HMBC correlations for this compound would include:

The C2-CH₃ protons showing correlations to C-2 and C-3.

The H-3 proton correlating with carbons C-2, C-4, and the bridgehead carbon C-4a.

The aromatic proton H-5 showing correlations to C-4, C-7, and C-8a.

The H-8 proton showing correlations to C-6 and C-4a. These correlations are instrumental in assembling the heterocyclic and aromatic rings and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net A NOESY experiment could, for example, show a correlation between the protons of the C-2 methyl group and the H-8 proton, which would provide information about the preferred rotational conformation around the C2-N1 bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netnih.gov This precision allows for the determination of the elemental formula of a molecule, a critical step in the identification of an unknown compound or the confirmation of a synthesized one. For this compound, with a molecular formula of C₁₀H₉NO₂, the calculated monoisotopic mass is 175.06333 Da. An experimental HRMS measurement yielding a mass value very close to this calculated value would unequivocally confirm the compound's elemental composition. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Calculated Exact Mass | 175.06333 Da |

| Monoisotopic Mass | 175.063328530 Da nih.gov |

| Note: Experimental values from HRMS analysis are typically reported with a mass accuracy error in parts per million (ppm). |

Fragmentation Pathways and Structural Information from Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion, [M+H]⁺) and the analysis of the resulting product ions. nih.gov The fragmentation pattern provides valuable structural information. core.ac.uk The mass spectra of oxygenated quinolines show characteristic fragmentation mechanisms. researchgate.net For this compound, the protonated molecule ([M+H]⁺, m/z 176) would undergo a series of fragmentation steps upon collision-induced dissociation.

Key expected fragmentation pathways include:

Loss of an Oxygen Atom: A characteristic fragmentation for N-hydroxy compounds is the loss of an oxygen atom (16 Da) from the N-OH group, yielding a prominent ion at m/z 160.

Loss of Carbon Monoxide: The quinolone ring system is known to lose carbon monoxide (CO, 28 Da), which would lead to a fragment ion at m/z 148 from the molecular ion or m/z 132 from the [M+H-O]⁺ fragment.

Loss of Methyl Radical: The loss of the methyl group as a radical (•CH₃, 15 Da) can also occur.

A summary of the plausible fragment ions observed in the MS/MS spectrum of this compound is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 176 | 160 | O | [M+H-O]⁺ |

| 176 | 148 | CO | [M+H-CO]⁺ |

| 160 | 132 | CO | [M+H-O-CO]⁺ |

| 160 | 145 | CH₃ | [M+H-O-CH₃]⁺ |

| Note: The fragmentation pattern helps to confirm the presence of the N-hydroxy group and the quinolone core structure. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in determining the molecular structure and electronic properties of organic compounds. IR spectroscopy probes the vibrational modes of functional groups, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of the chemical bonds. For this compound, the key functional groups are the N-hydroxyl group (N-OH), the carbonyl group (C=O) of the quinolinone ring, the carbon-carbon double bonds (C=C) of the aromatic and heterocyclic rings, and the methyl group (CH₃).

Based on data from analogous quinolinone structures, the expected vibrational frequencies for this compound are summarized in the table below. For instance, studies on 4-hydroxy-6-methylquinolin-2(1H)-one show characteristic peaks for O-H, C=O (lactam), and C=C bonds. nih.gov Similarly, 7-hydroxy-4-methylquinolin-2(1H)-one has been characterized by its IR spectrum, confirming the presence of these core functional groups. niscpr.res.in

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | N-OH | 3400 - 3200 | Broad, Medium |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | C-H (from CH₃) | 2975 - 2850 | Medium |

| C=O Stretch (Amide I) | C=O (Lactam) | 1680 - 1650 | Strong |

| C=C Stretch (Aromatic) | C=C | 1620 - 1580 | Medium-Strong |

| C-N Stretch | C-N | 1400 - 1200 | Medium |

| O-H Bend | N-OH | 1350 - 1250 | Medium |

| C-H Bend | C-H (from CH₃) | 1465 - 1370 | Medium |

The broad absorption band expected around 3400-3200 cm⁻¹ is characteristic of the N-OH group, likely involved in intermolecular hydrogen bonding. The strong band anticipated in the 1680-1650 cm⁻¹ region is a definitive marker for the carbonyl group of the cyclic amide (lactam) ring system. Aromatic C=C stretching vibrations typically appear in the 1620-1580 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions associated with chromophores. The quinolinone core of this compound constitutes a conjugated system, which is expected to result in distinct absorption bands in the UV-Vis spectrum.

Analysis of related compounds, such as 4-hydroxy-6-methylquinolin-2(1H)-one, which exhibits a maximum absorption (λmax) at 232.4 nm, provides a reference point for the expected electronic transitions. nih.gov The conjugated system of the quinolinone ring is the primary chromophore, and its electronic transitions are sensitive to substitution and the solvent environment.

Solvatochromic Effects: Solvatochromism refers to the shift in the λmax of a compound in response to the polarity of the solvent. This phenomenon arises from differential stabilization of the ground and excited states of the molecule by the solvent. A bathochromic shift (red shift) to longer wavelengths with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a hypsochromic shift (blue shift) indicates a less polar excited state.

Studies on related quinoline (B57606) derivatives demonstrate significant solvatochromic behavior. researchgate.netnih.gov For this compound, it is anticipated that increasing solvent polarity would lead to a bathochromic shift in the π→π* transition bands due to the stabilization of the more polar excited state through dipole-dipole interactions with solvent molecules.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

| Solvent | Polarity Index | Expected λmax (nm) for π→π* transition | Expected Shift |

|---|---|---|---|

| Hexane | 0.009 | ~230-240 | - |

| Chloroform | 4.1 | ~235-245 | Bathochromic |

| Ethanol | 5.2 | ~240-250 | Bathochromic |

| Methanol | 6.6 | ~245-255 | Bathochromic |

Note: The λmax values are predictive and based on trends observed in similar quinolinone structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For 4-hydroxy-1-methylquinolin-2(1H)-one, X-ray analysis revealed a nearly planar fused ring system. helsinki.fi A similar planarity is expected for the quinolinone core of this compound. The analysis would confirm the tautomeric form present in the solid state and provide precise geometric parameters.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogues)

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Length (C=O) | ~1.24 Å |

| Key Bond Length (N-O) | ~1.38 Å |

| Key Bond Length (C4-O) | ~1.35 Å |

| Molecular Conformation | Near-planar quinolinone ring system |

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions can be visualized and quantified using Hirshfeld surface analysis. researchgate.netnih.govmdpi.com

For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding involving the N-hydroxyl group as a donor and the carbonyl oxygen as an acceptor (N-O-H···O=C). This interaction would likely lead to the formation of chains or dimeric motifs in the crystal lattice, a common feature in related crystal structures. helsinki.finih.gov

Hirshfeld Surface Analysis: This computational tool maps the intermolecular contacts in a crystal. The surface is colored to indicate different types of interactions and their relative strengths.

d_norm surface: Red spots on the d_norm surface highlight close intermolecular contacts, which are indicative of hydrogen bonds.

Fingerprint plots: These 2D plots summarize the intermolecular contacts. The distribution of points reveals the prevalence of different interactions. For the target molecule, prominent spikes would be expected in the fingerprint plot corresponding to H···O contacts, confirming strong hydrogen bonding.

Chiroptical Spectroscopy (If applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties.

Should chiral derivatives be synthesized, for example, by introducing a stereocenter in a substituent, then chiroptical spectroscopy would be a critical tool for determining their absolute configuration and studying their conformational properties in solution. To date, no studies on the chiroptical properties of chiral derivatives of this compound have been reported in the literature.

Chemical Reactivity and Mechanistic Studies of 1 Hydroxy 2 Methylquinolin 4 1h One

Electrophilic Aromatic Substitution Reactions

The quinolinone ring system possesses distinct regions of varying electron density, which dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. While the pyridinone ring is generally electron-deficient, the fused benzene (B151609) ring retains aromatic character and can undergo substitution. Furthermore, the C3 position, activated by the enolizable 4-hydroxy group and the N-hydroxy group, is a prime site for electrophilic attack.

Research on related quinolinone structures provides insight into this reactivity. For instance, the nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one, an isomer of the title compound, occurs at the 3-position using nitric acid and sodium nitrite (B80452) in acetic acid to yield the 3-nitro analogue. researchgate.net Similarly, formylation of 4-hydroxy-2(1H)-quinolones can be achieved at the C3 position, which can then react with a parent quinolone molecule to form 3,3′-methylenebis compounds. nih.gov These reactions highlight the nucleophilic character of the C3 carbon in the 4-hydroxy-quinolinone system, making it susceptible to attack by electrophiles. For 1-hydroxy-2-methylquinolin-4(1H)-one, electrophilic substitution is thus anticipated to occur preferentially at the C3 position or at positions on the carbocyclic (benzene) ring, depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution at the C4 position of this compound is challenging due to the poor leaving group nature of the hydroxyl group. For such reactions to proceed, the hydroxyl group would typically need to be converted into a better leaving group, such as a tosylate. Studies on related compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate that a good leaving group at the C4 position is readily displaced by various nucleophiles, including thiols, hydrazines, and azides. mdpi.comresearchgate.net

However, the most significant nucleophilic character of the 4-hydroxyquinolinone system is expressed from the C3 position via its enolate tautomer. The molecule can act as a potent carbon-centered nucleophile in various reactions. For example, the related compound 4-hydroxy-1-methyl-2(1H)-quinolone has been employed as a nucleophile in the electrochemical oxidation of catechols. sigmaaldrich.comsigmaaldrich.com In this process, the quinolinone adds to the electrochemically generated o-benzoquinone in a Michael-type addition. Similarly, reactions of 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one with nucleophiles like hydrazine (B178648) primarily occur at the exocyclic carbonyl group, leading to heterocyclization. ias.ac.in

Redox Reactions (e.g., N-oxidation, reduction of functional groups)

The N-hydroxy group is the most prominent redox-active site in this compound. It can be formed through the N-oxidation of the corresponding quinolone and can be reduced back to the N-H functionality.

N-Oxidation: The synthesis of N-hydroxy quinolinones, such as the natural antibiotic 2-heptyl-1-hydroxyquinol-4-one (HQNO), can be achieved by the oxidation of the parent quinolone using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). acs.org This demonstrates a key pathway to introduce the N-hydroxy moiety.

Reduction of N-OH Group: The N-hydroxy group can be selectively reduced. A proof-of-concept study demonstrated that this compound can be deoxygenated to form 1H-2-methylquinol-4-one. acs.org This reduction highlights the ability to modify this functional group post-synthesis. The electrosynthesis of the title compound itself proceeds via the selective reduction of a 2-nitroaryl precursor to a hydroxylamine, which then undergoes intramolecular cyclization. acs.orgnih.gov

Tautomerism and Isomerism in Quinolinone Systems, including 4-hydroxy/4-oxo tautomerism

Quinolone systems, particularly 4-hydroxyquinolones, exhibit well-documented tautomerism between the 4-hydroxyquinoline (B1666331) (enol) form and the quinolin-4(1H)-one (keto) form. nih.gov The predominant tautomer is influenced by the solvent, temperature, and substitution pattern on the ring. nih.gov

For the parent 4(1H)-quinolone, extensive studies using X-ray crystallography and NMR spectroscopy have shown that the keto form is overwhelmingly favored in both the solid state and in polar solvents like DMSO and water. researchgate.net Evidence for the keto form includes a carbon-oxygen bond length characteristic of a C=O double bond (approx. 1.25-1.26 Å) and a ¹³C NMR chemical shift for the C4 carbon at approximately 176.8 ppm. researchgate.net The crystal structure reveals a dimeric arrangement linked by intermolecular hydrogen bonds between the N-H group and the C4-carbonyl oxygen. researchgate.net

Conversely, theoretical calculations in the gas phase for related quinolone esters have indicated a preference for the aromatic 4-hydroxyquinoline (enol) form, where both rings maintain aromaticity. acs.orgnih.gov This discrepancy highlights the significant role of intermolecular interactions, such as hydrogen bonding in condensed phases, in stabilizing the keto tautomer. The general consensus is that while the enol form is a key participant in the compound's reactivity (e.g., acting as a nucleophile), the more stable and predominant species in solution and solid form is the 4-oxo tautomer.

| Method | Observation | Inferred Predominant Tautomer | Reference |

|---|---|---|---|

| X-ray Crystallography | C-O bond length is in the range of a C=O double bond. Dimer formation via N-H···O=C hydrogen bonding. | Keto (4-oxo) | researchgate.net |

| ¹³C NMR (in DMSO) | Carbonyl signal observed at 176.8 ppm. | Keto (4-oxo) | researchgate.net |

| ¹H NMR (in DMSO/water) | A unique signal for each proton, consistent with a single dominant species. | Keto (4-oxo) | researchgate.net |

| Theoretical Calculations (Gas Phase) | The 4-hydroxyquinoline form is lower in energy. Both rings are calculated to be aromatic. | Enol (4-hydroxy) | acs.orgnih.gov |

Formation of Metal Complexes and Coordination Chemistry

The structure of this compound contains a bidentate chelation site composed of the N-hydroxy group and the 4-oxo oxygen atom. This arrangement is characteristic of hydroxamic acids, which are well-known for forming stable complexes with a variety of metal ions, including iron(III), copper(II), and manganese(II). The deprotonated N-hydroxy group and the carbonyl oxygen can coordinate to a metal center to form a stable five-membered ring.

While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided literature, its role as an additive in metal-catalyzed reactions implies interaction with the metal center. For instance, 2-methylquinoline (B7769805) has been used as a co-ligand or additive in manganese-catalyzed epoxidation reactions, where it is believed to deprotonate picolinic acid to facilitate the formation of the active manganese-picolinate complex. rsc.org By analogy, the acidic N-hydroxy group and the coordinating carbonyl of this compound could play a similar role in modulating the reactivity of catalytic metal species.

Photochemical and Electrochemical Reactivity

Photochemical Reactivity The conjugated π-system of the quinolinone ring suggests potential photochemical activity. Studies on related quinolone-3-esters have shown that the compounds can undergo partial photodecomposition upon continuous broadband irradiation. acs.orgnih.gov This indicates that the quinolinone scaffold is susceptible to light-induced transformations, although specific photochemical reactions for this compound have not been detailed.

Electrochemical Reactivity The electrochemical behavior of this compound class is well-documented, particularly in the context of its synthesis. The electrosynthesis of this compound from a 2-nitrobenzoic acid precursor is a highly selective process. nih.gov The reaction is typically performed via constant current electrolysis in an undivided cell, involving the cathodic reduction of the nitro group to a hydroxylamine, followed by spontaneous cyclo-condensation.

The table below summarizes the optimization of electrolytic conditions for this synthesis. nih.gov

| Entry | Cathode | Anode | Current Density (mA cm⁻²) | Yield (%) |

|---|---|---|---|---|

| 1 | BDD | GC | 4.7 | 66 |

| 2 | GC | GC | 4.7 | 62 |

| 3 | RVC | GC | 4.7 | 54 |

| 4 | BDD | GC | 9.3 | 58 |

| 5 | BDD | DSA | 4.7 | 64 |

Furthermore, the compound itself can participate in electrochemical reactions. As noted previously, it can act as a nucleophile in the electrochemical oxidation of other species. sigmaaldrich.com Its N-hydroxy group can also be electrochemically reduced to an N-H group. acs.org

Ring Modification and Rearrangement Reactions (e.g., pyrano- and furo- annulations)

The C3-C4 enolizable keto-system of the 4-hydroxyquinolinone core is a versatile synthon for constructing fused heterocyclic rings, primarily through annulation reactions. These reactions typically involve an initial attack by the nucleophilic C3 position onto an electrophilic partner, followed by intramolecular cyclization.

Acid-catalyzed tandem reactions between the related 4-hydroxy-1-methylquinolin-2(1H)-one and various propargylic alcohols provide excellent examples of this reactivity, leading to the formation of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. rsc.orgrsc.orgnih.gov

Pyrano-annulation: Reaction with tertiary propargylic alcohols proceeds through a Friedel-Crafts-type allenylation at the C3 position, followed by a 6-endo-dig cyclization of the 4-hydroxyl group onto the allene, forming a six-membered pyran ring. rsc.org

Furo-annulation: Reaction with secondary propargylic alcohols can lead to a formal [3+2] annulation, where a Friedel-Crafts-type alkylation is followed by a 5-exo-dig ring closure to afford a five-membered furan (B31954) ring. rsc.org

Another method for furo-annulation involves the copper(II)-catalyzed reaction of 4-hydroxy-2-oxoquinoline-3-carboxylates with 3-arylazirines, which yields 2,3-dihydrofuro[3,2-c]quinolones. nih.gov Additionally, dihydrofuroquinolinones can be synthesized via an oxidative cycloaddition mediated by ceric ammonium (B1175870) nitrate. sigmaaldrich.com These examples underscore the utility of the 4-hydroxyquinolinone scaffold in building complex, polycyclic heterocyclic systems.

Theoretical and Computational Chemistry Studies of 1 Hydroxy 2 Methylquinolin 4 1h One

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of quinolinone derivatives. rsc.orgnih.gov Methods like DFT (e.g., with the B3LYP functional) and Møller-Plesset perturbation theory (MP2) are used to optimize the molecular geometry and calculate various electronic parameters. rsc.orgscielo.br These calculations provide a foundational understanding of the molecule's stability and chemical behavior.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. scielo.brresearchgate.net For quinolinone derivatives, DFT calculations are frequently used to determine these energy levels. rsc.orgresearchgate.net For instance, studies on similar 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives have shown HOMO-LUMO gaps ranging from approximately 2.78 eV to 3.99 eV, indicating that reactivity can be significantly tuned by different substituents. rsc.orgresearchgate.net A smaller gap is often correlated with higher softness and greater reactivity. rsc.org

Table 1: Representative FMO Data for Quinolinone Derivatives

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method | Source |

|---|---|---|---|---|---|

| 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one (Compound 3) | -6.103 | -3.320 | 2.783 | DFT/B3LYP/6-311++G(d,p) | rsc.org |

| 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one (Compound 9) | -6.849 | -2.854 | 3.995 | DFT/B3LYP/6-311++G(d,p) | rsc.org |

| 3-acetyl-4-hydroxyquinolin-2(1H)-one | -6.19 | -2.15 | 4.04 | B3LYP/6-311G(d,p) | researchgate.net |

This table presents data for structurally related compounds to illustrate the typical range of FMO values for this class of molecules.

Mulliken population analysis is another vital computational tool used to determine the partial atomic charges within a molecule. numberanalytics.comlibretexts.org This analysis helps in understanding the distribution of electrons and identifying electrostatic properties. researchgate.net In quinolinone structures, Mulliken charge calculations typically show that oxygen atoms of the carbonyl and hydroxyl groups carry a significant negative charge, making them potential sites for electrophilic attack. Conversely, most hydrogen atoms exhibit a positive charge. researchgate.net This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding.

The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool that illustrates the charge distribution across the molecular surface. researchgate.net It is invaluable for predicting the reactive sites for both electrophilic and nucleophilic attacks. scielo.br The map uses a color scale where red indicates regions of high electron density (negative potential), often associated with lone pairs on electronegative atoms like oxygen, and blue indicates regions of low electron density (positive potential), typically around hydrogen atoms. researchgate.net

For 1-Hydroxy-2-methylquinolin-4(1H)-one, the MEP map would be expected to show strong negative potential (red/yellow) around the carbonyl oxygen at the C4 position and the oxygen of the N-hydroxyl group. These regions are the most likely sites for electrophilic attack or for forming hydrogen bonds as a hydrogen bond acceptor. Conversely, the hydrogen of the hydroxyl group and the hydrogens on the aromatic ring would show positive potential (blue), marking them as sites susceptible to nucleophilic attack. scielo.br

Conformational Analysis and Tautomerism Studies through Computational Methods

The quinolinone scaffold can exist in different tautomeric forms, primarily the keto (-C=O) and enol (-C-OH) forms. researchgate.net For this compound, the specified name indicates the keto tautomer. Computational studies on the parent 4-hydroxyquinoline (B1666331) and its derivatives consistently show that the keto form (quinolin-4(1H)-one) is significantly more stable than the enol tautomer (quinolin-4-ol). researchgate.netconsensus.appresearchgate.net DFT calculations, which compute the relative energies of these forms, have confirmed this preference, often by several kcal/mol, both in the gas phase and in various solvents. researchgate.netresearchgate.net

In addition to tautomerism, computational conformational analysis is used to identify the most stable three-dimensional arrangement of the atoms. scielo.brnih.govchemrxiv.org For this compound, this involves determining the preferred orientation of the N-hydroxyl group and the methyl group relative to the quinolone ring system. By optimizing the geometry and calculating the energies of different possible conformers, the lowest energy (most stable) structure can be identified, which is crucial for understanding its interactions with biological targets. scielo.br

Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering powerful insights into solvent effects and intermolecular interactions. researchgate.netarabjchem.org In an MD simulation, a system containing the solute (this compound) and a large number of solvent molecules (e.g., water) is created. The forces between all atoms are calculated, and Newton's equations of motion are solved to simulate the movement of each atom over a period of time, typically nanoseconds to microseconds. mdpi.com

These simulations are used to study:

Solvation: How solvent molecules arrange themselves around the solute. Radial distribution functions (RDFs) can be calculated from MD trajectories to show the probability of finding a solvent molecule at a certain distance from an atom of the solute, revealing specific interactions like hydrogen bonds. arabjchem.org

Conformational Stability: How the molecule's shape and flexibility are influenced by the solvent environment. researchgate.net

Intermolecular Interactions: MD simulations are particularly powerful when studying the interaction of the molecule with a biological target, such as a protein receptor. nih.govtandfonline.com By simulating the complex, one can analyze the stability of the binding pose, identify key interacting amino acid residues, and calculate binding free energies, which are crucial for drug design. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a class of compounds like quinolinone derivatives, which exhibit a range of biological activities such as antitubercular or anticancer effects, QSAR is a valuable tool for drug discovery. nih.govnih.govnih.govresearchgate.net

The process involves:

Descriptor Calculation: A set of molecular descriptors is calculated for each compound in a series. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric, and hydrophobic (e.g., logP) parameters. nih.gov

Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that relates the descriptors to the experimentally measured biological activity (e.g., IC₅₀ values). nih.gov

Validation and Prediction: The model is rigorously validated to ensure it is robust and predictive. A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govnih.gov

Studies on 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives have shown that their inhibitory activity against certain enzymes depends on the electronic distribution within the compounds, highlighting the utility of QSAR in understanding the mechanism of action. nih.gov

Reaction Mechanism Elucidation through Computational Methods (e.g., time-dependent DFT for photochemical reactions)

Computational methods are essential for elucidating complex reaction mechanisms, especially for processes that are difficult to study experimentally, such as photochemical reactions. dntb.gov.ua Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the behavior of molecules in their electronically excited states. nih.govchemrxiv.org

For hydroxyquinoline derivatives, TD-DFT can be used to understand what happens after the molecule absorbs UV light. A study on the closely related 4-hydroxyquinoline (4HQN) provides a relevant model. researchgate.net Upon UV irradiation, 4HQN is promoted to an excited singlet state. Computational and experimental data suggest this excited state can then undergo several processes:

Intersystem Crossing: The molecule can transition from the excited singlet state to a lower-energy triplet state. These triplet states are often long-lived and highly reactive. researchgate.net

Electron Transfer: The triplet state of 4HQN was found to react with biological molecules like tryptophan and tyrosine through an electron transfer mechanism. researchgate.net

Photoionization: Under intense laser light, 4HQN can undergo biphotonic ionization, where the excited singlet state absorbs a second photon and ejects an electron. researchgate.net

These findings suggest that this compound likely possesses rich photochemistry, with the potential to form reactive triplet states upon UV exposure. TD-DFT calculations are critical for mapping the potential energy surfaces of these excited states and identifying the pathways for these photochemical reactions. chemrxiv.orgacs.org

Investigation of Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of quinolinone derivatives provide significant insights into their potential for applications in optoelectronics. While direct computational studies on this compound are not extensively documented in the reviewed literature, research on closely related substituted 4-hydroxy-1-methylquinolin-2(1H)-one derivatives offers valuable data on the NLO characteristics of this class of compounds.

A study involving a series of novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one compounds utilized Density Functional Theory (DFT) to explore their molecular structures and NLO properties. nih.gov The calculations for electronic dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) were performed in the gas phase using the B3LYP functional with a 6-311++G(d,p) basis set. nih.gov These quantum chemical computations are essential for predicting the NLO response of molecules, which is crucial for the development of new materials with advanced optical functionalities. nih.gov

The investigation revealed that the synthesized quinolinone derivatives possess notable NLO properties. The calculated values for the total static first hyperpolarizability (β₀) are a key indicator of a molecule's potential for second-order NLO applications. The study suggests that the presence of the quinolinone scaffold, combined with various substituent groups, contributes to the delocalization of π-electrons, which is a fundamental requirement for significant NLO activity. nih.gov The theoretical findings indicate that these compounds could be promising candidates for future NLO applications. nih.gov

The detailed results for the calculated dipole moments and hyperpolarizability of several synthesized quinolinone derivatives are presented below.

Table 1: Calculated Dipole Moment and First Hyperpolarizability of Substituted 4-Hydroxy-1-methylquinolin-2(1H)-one Derivatives

| Compound | Dipole Moment (μ) in Debye | First Hyperpolarizability (β₀) in esu |

| Compound 2 | 8.01 | 1.16 x 10⁻²⁹ |

| Compound 3 | 10.33 | 2.11 x 10⁻²⁹ |

| Compound 4 | 10.15 | 2.05 x 10⁻²⁹ |

| Compound 5 | 7.96 | 1.48 x 10⁻²⁹ |

| Compound 6 | 6.55 | 1.05 x 10⁻²⁹ |

| Compound 7 | 8.89 | 1.50 x 10⁻²⁹ |

| Compound 8 | 9.07 | 1.51 x 10⁻²⁹ |

| Compound 9 | 6.94 | 1.13 x 10⁻²⁹ |

Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level. nih.gov

Derivatives of this compound: A Non-Clinical Exploration of Biological Activities and Mechanistic Insights

Derivatives of the chemical compound this compound have emerged as a significant area of interest in non-clinical research, demonstrating a range of biological activities. This article delves into the antimicrobial and anticancer properties of these derivatives, focusing on in vitro studies and mechanistic investigations.

Applications of 1 Hydroxy 2 Methylquinolin 4 1h One and Its Derivatives Non Clinical

As Ligands in Coordination Chemistry and Catalysis

The 1-hydroxy-2-methylquinolin-4(1H)-one framework and its analogs function effectively as ligands, capable of chelating various metal ions. The oxygen atoms of the hydroxyl group and the carbonyl group create a bidentate chelate ring, which can form stable complexes with metal cations. This chelating ability is foundational to its use in coordination chemistry.

Research has shown that related 4-hydroxy-1-methyl-2(1H)-quinolone structures can act as nucleophiles in the electrochemical oxidation of catechols. sigmaaldrich.comsigmaaldrich.com Furthermore, they are utilized in ceric ammonium (B1175870) nitrate-mediated oxidative cycloaddition reactions to produce complex heterocyclic compounds like dihydrofurans and dihydrofuroquinolinones. sigmaaldrich.comsigmaaldrich.com These reactions highlight the role of the quinolinone scaffold in facilitating complex organic transformations, which can be considered a form of catalysis. The ability of the closely related 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) group to form stable complexes with hard Lewis acids like Fe(III) further supports the strong metal-binding potential of this class of compounds. nih.gov

Examples of 4-Hydroxy-2-quinolone Derivatives in Synthesis and Catalysis

| Derivative | Application | Reactants/Mediators | Products |

|---|---|---|---|

| 4-Hydroxy-1-methyl-2(1H)-quinolone | Nucleophile in electrochemical oxidation | Catechols | - |

| 4-Hydroxy-1-methyl-2(1H)-quinolone | Oxidative cycloaddition | Ceric ammonium nitrate, 1,3-dicarbonyls | Substituted dihydrofurans, dihydrofuroquinolinones |

| 1-Hydroxy-2(1H)-pyridinone (analogue) | Metal Chelation | Fe(III) | Stable iron complexes |

In Analytical Chemistry and Sensing

The inherent photophysical properties of the quinolinone scaffold make it a prime candidate for applications in analytical chemistry, particularly in the development of sensors. researchgate.netresearchgate.net

Derivatives of this compound are recognized for their fluorescent properties. researchgate.net The conjugated π-system of the quinolinone ring structure is responsible for its ability to absorb and emit light. For instance, 7-Hydroxy-4-methyl-2(1H)-quinolone, a related compound, is a known fluorescent product that can be used to detect hydroxyl radicals, which are implicated in DNA damage. medchemexpress.com The fluorescence of these compounds can be highly sensitive to their local environment, a key characteristic for a chemical probe. sigmaaldrich.com The emission and excitation wavelengths can be tuned by modifying the substituents on the quinolinone core.

Fluorescent Properties of a 4-Hydroxy-2-quinolone Derivative

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | pH/Conditions |

|---|---|---|---|

| 7-Hydroxy-4-methyl-2(1H)-quinolone | 321 nm | 357 nm | pH 5.0 |

| 351 nm | 428 nm | 0.1 M Tris pH 9.0 |

The fluorescence of quinolinone derivatives can be modulated by the presence of specific analytes, forming the basis of their use as chemosensors. The ability of 7-hydroxy-4-methyl-2(1H)-quinolone to act as a fluorescent probe for hydroxyl radicals is a direct application in chemo-sensing. medchemexpress.com Furthermore, the quinolone scaffold has been investigated for its potential in developing cationic metal sensors. researchgate.net This sensing mechanism typically involves a change in fluorescence intensity or a shift in the emission wavelength upon the binding of a metal ion to the chelating site of the quinolinone, allowing for the qualitative or quantitative detection of the target ion.

As Chemical Scaffolds for Preclinical Drug Discovery

The 4-hydroxyquinolin-2-one skeleton is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic tractability. researchgate.netchemrxiv.org This framework serves as an excellent starting point for the development of new therapeutic agents.

Researchers have successfully modified the this compound structure to create potent inhibitors of cytochrome bd oxidase, a critical enzyme in Mycobacterium tuberculosis. nih.gov This work presents a promising avenue for developing new treatments for tuberculosis. nih.gov The versatility of the scaffold is further demonstrated by the synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), which have been investigated through molecular docking as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key target for anti-COVID-19 drugs. nih.gov Additionally, the broader quinolin-4-one class has been extensively developed for anticancer applications. mdpi.com The related 2,3-Dihydroquinazolin-4(1H)-one is also recognized as a privileged scaffold in drug design. rsc.org

Preclinical Applications of the 4-Hydroxyquinolin-2-one Scaffold

| Derivative Class | Biological Target | Potential Therapeutic Area |

|---|---|---|

| This compound derivatives | Cytochrome bd oxidase | Tuberculosis |

| 3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-ones) | SARS-CoV-2 main protease (Mpro) | COVID-19 |

| Quinolin-4-one derivatives | Various (e.g., DNA gyrase, topoisomerase IV) | Cancer |

| Quinolone carboxamides | Soybean lipoxygenase (LOX) | Anti-inflammatory |

In Materials Science and Polymer Chemistry

The application of this compound and its derivatives extends into materials science, primarily due to their luminescent and photophysical properties. researchgate.netresearchgate.net

The intrinsic photoactive and luminescent characteristics of the 4-hydroxyquinolin-2-one scaffold make it a subject of investigation for use in functional organic materials, including those for optical applications. researchgate.netresearchgate.net Compounds that exhibit strong fluorescence in the solid state are essential for the development of Organic Light-Emitting Diodes (OLEDs). The ability to tune the emission color by chemical modification of the quinolinone core is a significant advantage. While specific applications of this compound itself in commercial OLEDs are not widely documented, the exploration of the broader class of quinolinone-based luminophores for such technologies is an active area of research. researchgate.net

Photoacid Generators and Photoresponsive Polymer Surfaces

No studies were found that specifically investigate This compound as a photoacid generator (PAG) or its use in photoresponsive polymer surfaces.

However, research has been conducted on a related isomer, 1-hydroxy-2(1H)-quinolone . Esters derived from this compound have been identified as nonionic photoacid generators. nih.govresearchgate.net Upon irradiation with UV light (at wavelengths of 310 nm or greater), the weak Nitrogen-Oxygen (N-O) bond in these derivatives undergoes homolytic cleavage, which efficiently produces carboxylic and sulfonic acids. nih.govresearchgate.net This mechanism is fundamental to their function as PAGs.

Furthermore, copolymers have been synthesized using a PAG monomer derived from 1-hydroxy-2(1H)-quinolone, specifically 1-(p-styrenesulfonyloxy)-2-quinolone . nih.govresearchgate.net These copolymers, such as those with methyl methacrylate (B99206) (MMA) and lauryl acrylate (B77674) (LA), create photoresponsive polymer surfaces where surface wettability can be controllably altered by light. nih.govresearchgate.net

It is important to note that these findings apply to the 2-quinolone scaffold and not to the 4-quinolone structure of This compound .

Antioxidants and UV Absorbers in Materials

There is no available literature detailing the use of This compound as an antioxidant or UV absorber for the protection and modification of materials.

General reviews of related compound classes, such as 4-Hydroxyquinolin-2-ones and quinoline-2,4-diones , mention their potential for use as antioxidants, antidegradants, and UV absorbers in synthetic and natural materials. researchgate.net Specific studies have also evaluated certain derivatives of 4-hydroxy-quinolinone as antioxidant additives in lubricating greases. scirp.org For example, compounds like 3-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-one were synthesized and showed effectiveness in reducing oxidation in grease. scirp.org

These studies, however, are focused on 2-quinolone isomers and not the specific 4-quinolone structure requested. Therefore, no direct data or research findings can be presented for This compound in this context.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

A significant challenge in the broader application of quinolinone derivatives lies in their synthesis. Classical methods often require harsh conditions, expensive starting materials, and may generate hazardous waste. acs.org Consequently, a major future research direction is the development of novel, efficient, and environmentally benign synthetic strategies.